molecular formula C7H10N4O B8292537 2-[(3-Amino-2-pyridinyl)amino]acetamide

2-[(3-Amino-2-pyridinyl)amino]acetamide

Cat. No. B8292537
M. Wt: 166.18 g/mol
InChI Key: UNXDGGNIROJCKS-UHFFFAOYSA-N
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Patent
US04824951

Procedure details

A mixture of 2-[(3-nitro-2-pyridinyl)amino]acetamide (19.6 g, 0.1 mole) in 160 ml of ethyl acetate was hydrogenated over 5% palladium on carbon (2.0 g) at ~55° C. overnight. The reaction mixture was warmed with acetonitrile and filtered through a Celite pad. The pad was washed with hot acetonitrile and the filtrate was evaporated to a solid. A 1.2-g sample of this solid was recrystallized from methanol-acetonitrile to give a light yellow solid, which was dried under high vacuum at room temperature to give 0.4 g, of title compound, m.p. 153°-55° C. with decomposition.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([NH:10][CH2:11][C:12]([NH2:14])=[O:13])=[N:6][CH:7]=[CH:8][CH:9]=1)([O-])=O.C(#N)C>C(OCC)(=O)C.[Pd]>[NH2:1][C:4]1[C:5]([NH:10][CH2:11][C:12]([NH2:14])=[O:13])=[N:6][CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
19.6 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)NCC(=O)N
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a Celite pad
WASH
Type
WASH
Details
The pad was washed with hot acetonitrile
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to a solid
CUSTOM
Type
CUSTOM
Details
A 1.2-g sample of this solid was recrystallized from methanol-acetonitrile
CUSTOM
Type
CUSTOM
Details
to give a light yellow solid, which
CUSTOM
Type
CUSTOM
Details
was dried under high vacuum at room temperature
CUSTOM
Type
CUSTOM
Details
to give 0.4 g

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC=CC1)NCC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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